2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both methyl and phenyl groups on the pyrrole ring enhances its chemical reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. One common method includes the reaction of 2,4-dimethyl-1H-pyrrole-3-carbaldehyde with benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-methanol.
Substitution: 2,4-Dimethyl-5-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde.
Scientific Research Applications
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde
- 5-Phenyl-1H-pyrrole-3-carbaldehyde
- 2,4-Dimethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Comparison: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
Biological Activity
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anticancer activities. Understanding its mechanisms of action, synthesis methods, and biological implications is crucial for its application in therapeutic contexts.
The synthesis of this compound can be achieved through various methods. A common synthetic route involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of iron (III) chloride as a catalyst. This method is favored for its efficiency and ability to yield high-purity products.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The aldehyde can be reduced to form alcohols.
- Electrophilic Substitution : The pyrrole ring is susceptible to electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. A study evaluating a series of pyrrole derivatives found that compounds similar to this structure exhibited notable antibacterial and antifungal properties against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism behind this activity is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |
---|---|---|
8a | 20 | 18 |
8b | 22 | 20 |
8c | 25 | 23 |
Table: Antimicrobial activity data for synthesized pyrrole derivatives .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may act as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction could potentially lead to the modulation of various biological processes involved in cancer cell proliferation and survival.
The mechanism of action for this compound involves its ability to react with nucleophilic sites within biological systems. This can lead to alterations in enzyme activities and signal transduction pathways, which are critical for cellular functions. The compound's ability to form covalent bonds with biomolecules enhances its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro studies have shown that pyrrole derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways, suggesting a promising avenue for cancer treatment development .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-9-12(8-15)10(2)14-13(9)11-6-4-3-5-7-11/h3-8,14H,1-2H3 |
InChI Key |
MEKTWWIMORBKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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